1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a urea moiety, a dimethylamino group, and substituted phenyl rings, which could contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. A common synthetic route might include:
Formation of the Intermediate: Reacting 2-chlorophenylacetonitrile with dimethylamine to form 2-(2-chlorophenyl)-2-(dimethylamino)acetonitrile.
Reduction: Reducing the nitrile group to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Urea Formation: Reacting the resulting amine with 4-fluorobenzyl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions could involve agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacological agent due to its structural similarity to known bioactive compounds.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Materials Science: Exploring its properties as a building block for advanced materials or polymers.
Mechanism of Action
The mechanism of action for 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-Chlorophenyl)-2-(methylamino)ethyl)-3-(4-fluorobenzyl)urea: Similar structure with a methylamino group instead of a dimethylamino group.
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O/c1-23(2)17(15-5-3-4-6-16(15)19)12-22-18(24)21-11-13-7-9-14(20)10-8-13/h3-10,17H,11-12H2,1-2H3,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFRNBYZHNHKGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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